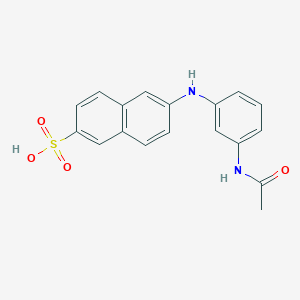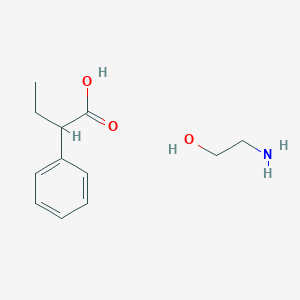
Cetamiphen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetamiphen is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used for its analgesic and antipyretic properties. This compound is commonly known as acetaminophen and is marketed under various brand names, including Tylenol, Panadol, and Calpol.
Mechanism of Action
Cetamiphen works by inhibiting the enzyme cyclooxygenase (COX) which is responsible for the production of prostaglandins. Prostaglandins are responsible for causing pain and inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine. This compound has a half-life of approximately 2-3 hours. It is well tolerated and has a good safety profile.
Advantages and Limitations for Lab Experiments
Cetamiphen is widely used in laboratory experiments due to its analgesic and antipyretic properties. It is relatively inexpensive and readily available. However, this compound has some limitations in laboratory experiments. It has a narrow therapeutic window, and overdose can cause liver damage. This compound also has limited efficacy in treating inflammation compared to other this compound.
Future Directions
Future research on cetamiphen should focus on investigating its potential as a treatment for chronic pain and inflammation. This compound has been shown to have limited efficacy in treating inflammation compared to other this compound. Therefore, future research should investigate the mechanism of action of this compound in more detail to identify ways to enhance its anti-inflammatory effects. Additionally, future research should investigate the potential of this compound in combination with other drugs to enhance its analgesic and antipyretic effects. Finally, future research should focus on identifying new and innovative ways to administer this compound to improve its efficacy and safety profile.
Synthesis Methods
Cetamiphen is synthesized by the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is purified by recrystallization, and the final product is obtained in the form of white crystals.
Scientific Research Applications
Cetamiphen is widely used in scientific research for its analgesic and antipyretic properties. It is used in various animal models to study pain and inflammation. This compound has been used in studies to investigate the role of the endocannabinoid system in pain and inflammation. It has also been used in studies to investigate the efficacy of different drug combinations in the treatment of pain and inflammation.
properties
CAS RN |
1870-65-1 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-aminoethanol;2-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2.C2H7NO/c1-2-9(10(11)12)8-6-4-3-5-7-8;3-1-2-4/h3-7,9H,2H2,1H3,(H,11,12);4H,1-3H2 |
InChI Key |
OBBCMAHJFIJQIK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |
synonyms |
2-phenylbutyrate-ethanolamine salt cetamiphen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




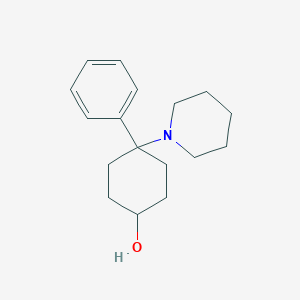



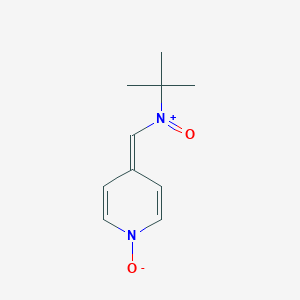

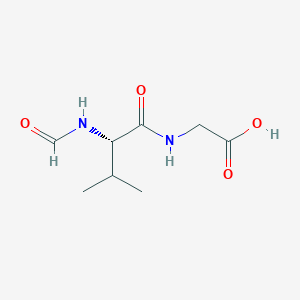
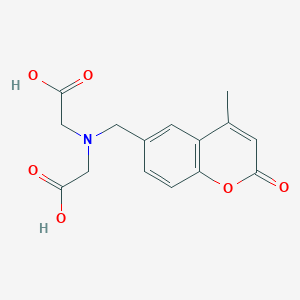
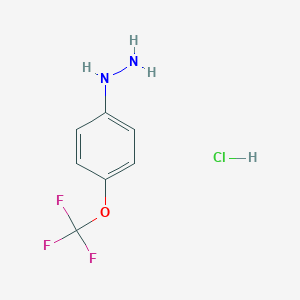
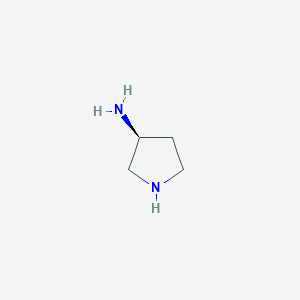
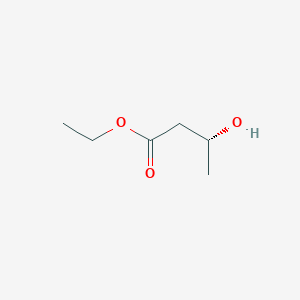
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
